Estradiol 17-Isovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

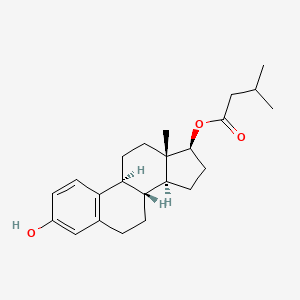

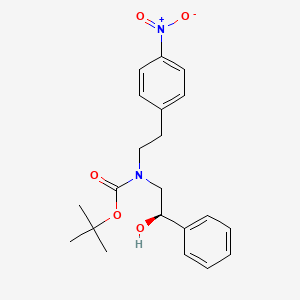

Estradiol valerate, also known as Estradiol 17-Isovalerate, is used as a hormone replacement therapy for menopause symptoms and for treating advanced prostate cancer . It is a derivative of the primary female sex hormone, estradiol, and it crystallizes in the monoclinic space group .

Synthesis Analysis

A six-step synthesis of ent-17β-estradiol from readily accessible precursors has been described . The preparation of analogues with 2-alkyl substituents, double bond unsaturation in the C-ring, a cis C, D-ring fusion, and modified substituents at C 17 is also reported .Molecular Structure Analysis

The hormone estradiol 17β valerate undergoes a structural phase transition at 251.1 K on cooling . The crystalline structures of the low and room temperature phases were determined . These phases are related by a large conformational reorientation of the valerate chain .Chemical Reactions Analysis

The hormone estradiol 17β valerate undergoes a structural phase transition at 251.1 K on cooling . The crystalline structures of the low and room temperature phases were determined . These phases are related by a large conformational reorientation of the valerate chain .Physical And Chemical Properties Analysis

The biological function of steroidal estrogens is related to their electronic properties . An experimental charge density study has been carried out on 17α-estradiol and compared to similar studies on more potent estrogens .科学的研究の応用

Environmental Science and Pollution Research

Estradiol 17-Isovalerate, also known as 17β-estradiol, is extensively studied as an endocrine disruptor due to its release through natural pathways and widespread use in conventional medicine . It poses a significant threat to ecosystem health and is classified as micropollutants . This compound is emitted by various sources, such as animal and human excretions, hospital and veterinary clinic effluents, and treatment plants . In aquatic biota, it can cause issues ranging from the feminization of males to inhibiting plant growth . Technologies for remediating 17β-estradiol in water have been identified, revealing that materials like graphene oxides, nanocomposites, and carbonaceous materials are commonly used for adsorption .

Reproductive Biology

17α-Estradiol, a natural diastereoisomer of 17β-estradiol, can bind to estrogen receptors . Its biological activity is less than that of 17β-estradiol and is species and tissue specific . The mechanism of 17α-Estradiol hormonal response in rat sperm during their capacitation in vitro has been studied . The findings indicated that 17α-Estradiol in rat sperm did not trigger autocatalytic reaction, in contrast to the mouse sperm, and that the initiation of the hormone penetration through the sperm plasma membrane was substantially faster in rats .

Metabolic Studies

Estradiol-β-17 concentrations were found to be significantly greater during the luteal phase than the follicular phase . Results suggest a greater use of fat and reduced amount of carbohydrate usage during the luteal versus follicular phase, directly related to the change in resting estradiol-β-17 .

作用機序

Target of Action

Estradiol 17-Isovalerate, a pro-drug ester of Estradiol, targets the Estrogen Receptors (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

Estradiol 17-Isovalerate enters target cells freely and interacts with a target cell receptor . When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell, regulate gene transcription, and lead to the formation of messenger RNA .

Biochemical Pathways

The catabolism of estrogens, such as 17β-estradiol, estrone, and estriol, involves a cluster of catabolic genes . The first enzyme of the pathway used to transform 17β-estradiol into estrone is encoded outside of the cluster . A CYP450 encoded by the edcA gene performs the second metabolic step, i.e., the 4-hydroxylation of estrone .

Pharmacokinetics

Estradiol is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol .

Result of Action

The downstream effects of Estradiol 17-Isovalerate within the body are due to its binding to the Estrogen Receptor . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The degradation of 17β-estradiol can be influenced by environmental factors . For instance, the presence of alternative carbon sources and their concentration levels can affect 17β-estradiol biodegradation . Moreover, the pH of the medium, especially in acidic to neutral conditions, affects efficiency, and ambient temperature supports the process .

Safety and Hazards

Estradiol 17-Isovalerate may have some safety concerns. For instance, it may cause severe skin burns and eye damage, skin irritation, allergic skin reaction, serious eye damage, and serious eye irritation . It may also be harmful if inhaled and may cause respiratory irritation, drowsiness, or dizziness .

特性

IUPAC Name |

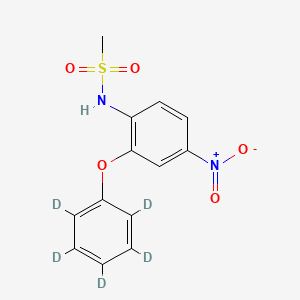

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRWOQYVIKKJGV-RBRWEJTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747729 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869627-83-8 |

Source

|

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)